molecular formula C20H18N4O2 B2516513 N-(3-acetylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954306-23-1

N-(3-acetylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2516513
CAS RN: 954306-23-1
M. Wt: 346.39
InChI Key: KUHWXOVCBQHDQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, which is a common method for synthesizing triazoles. The acetylphenyl, cyclopropyl, and phenyl groups would likely be introduced in separate steps, possibly through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, along with the acetylphenyl, cyclopropyl, and phenyl groups. The exact structure would depend on the positions of these groups on the triazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,3-triazole ring and the other functional groups. The triazole ring is aromatic and relatively stable, but can participate in various reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of aromatic rings could all influence its properties .

Scientific Research Applications

Organic Synthesis

This compound can be used in organic synthesis, particularly in combination with enzymes and deep eutectic solvents . The use of deep eutectic solvents for promoting organic reactions has been well established among the scientific community . In recent years, various examples of biocatalyzed processes have been reported, making use of eutectic mixtures as reaction media .

Biocatalysis

The compound can be used in biocatalysis, a green and sustainable technology for transformation processes . An ideal solvent for biotransformation should be nontoxic, biocompatible, biodegradable, and sustainable . In addition, it needs to support high enzyme activity and stability .

Reduction Reactions

The compound can be used in reduction reactions . For example, the reduction of 3-acetylphenyl-N-ethyl-N-methylcarbamate to the corresponding secondary alcohol was achieved by whole cells of Lactobacillus reuteri DSM 20016 . The biocatalytic step reached 90% yield, and up to 98% ee purity .

Antibacterial Applications

The compound can be used in the development of antibacterial drugs . Antibacterial activities of synthesized derivates were determined against E. coli, P. aeruginosa, and S. aureus with minimum inhibitory concentration (MIC) by using the broth microdilution method . All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa .

Molecular Docking Studies

The compound can be used in molecular docking studies . These studies can provide insights into the antibacterial properties of drugs .

Synthesis of Sulfonamide Compounds

The compound can be used in the synthesis of sulfonamide compounds . Sulfonamides are medicinally the major compounds that are widely studied as antimicrobial, antimalarial, anticancer agents, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibitors .

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-(3-acetylphenyl)-5-cyclopropyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13(25)15-6-5-7-16(12-15)21-20(26)18-19(14-10-11-14)24(23-22-18)17-8-3-2-4-9-17/h2-9,12,14H,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHWXOVCBQHDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

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